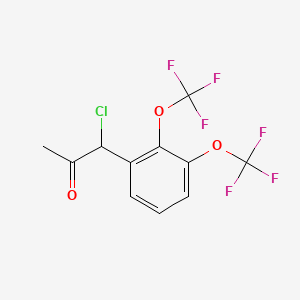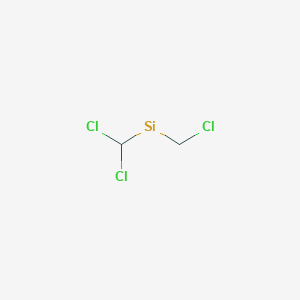![molecular formula C7H10NO3P B14068131 Phosphonic acid, [2-(2-pyridinyl)ethyl]- CAS No. 101084-12-2](/img/structure/B14068131.png)
Phosphonic acid, [2-(2-pyridinyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, [2-(2-pyridinyl)ethyl]- is a chemical compound with the molecular formula C7H10NO3P. It is characterized by the presence of a phosphonic acid group attached to a 2-(2-pyridinyl)ethyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
Phosphonic acid, [2-(2-pyridinyl)ethyl]- can be synthesized through various synthetic routes. One common method involves the reaction of 2-(2-pyridinyl)ethanol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, followed by hydrolysis to yield the desired phosphonic acid .
Industrial Production Methods
Industrial production of phosphonic acid, [2-(2-pyridinyl)ethyl]- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Phosphonic acid, [2-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonic acids. These products can have different chemical and physical properties, making them useful for various applications .
科学的研究の応用
Phosphonic acid, [2-(2-pyridinyl)ethyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphonic acid derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of flame retardants, corrosion inhibitors, and other specialty chemicals
作用機序
The mechanism of action of phosphonic acid, [2-(2-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in various applications, including metal ion sequestration and catalysis. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in diverse biochemical pathways .
類似化合物との比較
Phosphonic acid, [2-(2-pyridinyl)ethyl]- can be compared with other similar compounds, such as:
2-aminoethylphosphonic acid: Known for its natural occurrence and biological significance.
2-pyridylphosphonic acid: Similar in structure but lacks the ethyl linkage, resulting in different chemical properties.
Ethylphosphonic acid: Lacks the pyridinyl group, leading to different reactivity and applications.
特性
CAS番号 |
101084-12-2 |
|---|---|
分子式 |
C7H10NO3P |
分子量 |
187.13 g/mol |
IUPAC名 |
2-pyridin-2-ylethylphosphonic acid |
InChI |
InChI=1S/C7H10NO3P/c9-12(10,11)6-4-7-3-1-2-5-8-7/h1-3,5H,4,6H2,(H2,9,10,11) |
InChIキー |
IMDMRSKUJKZQQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CCP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1'-Benzyl-5-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B14068093.png)





